molecular formula C6H12I2O4 B232095 1,6-diiodohexane-2,3,4,5-tetrol CAS No. 15430-91-8

1,6-diiodohexane-2,3,4,5-tetrol

Cat. No.: B232095
CAS No.: 15430-91-8
M. Wt: 401.97 g/mol
InChI Key: VSJYBSKARROHOH-UHFFFAOYSA-N
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Description

1,6-Diiodohexane-2,3,4,5-tetrol is a halogenated polyol compound featuring a hexane backbone substituted with iodine atoms at the terminal positions (C1 and C6) and hydroxyl groups at the four central carbons (C2–C5). This structural configuration imparts unique physicochemical properties, such as high polarity due to the hydroxyl groups and enhanced molecular weight from iodine substitution. The compound’s iodine atoms may facilitate applications in cross-linking or catalysis, while the tetrol moiety could enhance solubility in polar solvents like ethanol or water .

Properties

CAS No.

15430-91-8

Molecular Formula

C6H12I2O4

Molecular Weight

401.97 g/mol

IUPAC Name

1,6-diiodohexane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12I2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2

InChI Key

VSJYBSKARROHOH-UHFFFAOYSA-N

SMILES

C(C(C(C(C(CI)O)O)O)O)I

Canonical SMILES

C(C(C(C(C(CI)O)O)O)O)I

Other CAS No.

34349-28-5
23261-25-8
15430-91-8

Origin of Product

United States

Preparation Methods

The synthesis of 1,6-diiodohexane-2,3,4,5-tetrol typically involves the iodination of mannitol. One common method involves the reaction of mannitol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

1,6-diiodohexane-2,3,4,5-tetrol undergoes various chemical reactions, including:

Scientific Research Applications

1,6-diiodohexane-2,3,4,5-tetrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-diiodohexane-2,3,4,5-tetrol involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Halogenated Hexane Derivatives

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Features
1,6-Diiodohexane-2,3,4,5-tetrol C₆H₁₂I₂O₄ 465.97* Not reported Not reported High polarity, potential H-bonding
1,6-Diiodohexane C₆H₁₂I₂ 337.97 2.045 282 Low polarity, used in cross-linking
1,6-Dichloro-1,6-dideoxymannitol (dl) C₆H₁₂Cl₂O₄ 231.06 Not reported Not reported Chlorinated sugar alcohol, stereospecific
1,6-Bis(phenylmethoxy)hexane-2,3,4,5-tetrol C₂₀H₂₆O₆ 374.42 Not reported Not reported Aromatic ether substituents, lower reactivity

*Calculated molecular weight based on formula.

Key Observations :

  • Halogen Impact : The iodine atoms in this compound contribute to a significantly higher molecular weight compared to its dichloro analog (1,6-dichloro-dideoxymannitol). This increases steric hindrance and may reduce enzymatic reactivity but enhance stability in certain environments .
  • Hydroxyl Groups : The tetrol moiety enhances hydrophilicity, contrasting with 1,6-diiodohexane, which lacks hydroxyl groups and is more lipophilic .
  • Substituent Effects : Compared to 1,6-bis(phenylmethoxy)hexane-2,3,4,5-tetrol, the iodine and hydroxyl groups in the target compound likely reduce solubility in organic solvents but improve biocompatibility .

Key Observations :

  • Enzymatic Activity : In studies with the haloalkane dehalogenase DmmA, 1,6-diiodohexane showed lower reactivity compared to 1,6-dibromohexane due to iodine’s poor leaving-group ability. The tetrol derivative’s hydroxyl groups may further hinder enzyme binding .
  • Synthetic Utility : The iodine atoms in this compound could enable photoactivated cross-linking, similar to applications of 1,6-diiodohexane in surface functionalization .

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